1-amino-N-methyl-5-(4-morpholinyl)-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
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Overview
Description
1-amino-N-methyl-5-(4-morpholinyl)-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide is an aromatic amide.
Scientific Research Applications
Synthetic Methods and Characterization
1-amino-N-methyl-5-(4-morpholinyl)-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide has been explored in various synthetic methods. One such method involves acetylation and nucleophilic substitution reactions to produce tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds and substituted pyrimidinone compounds, characterized by spectral analyses including FT IR, 1H NMR, and mass spectroscopy (Zaki, Radwan, & El-Dean, 2017).
Synthesis of Heterocyclic Compounds
This compound has been used in the synthesis of a variety of fused heterocyclic compounds. This includes the transformation into chloro-acetylamino derivatives and the creation of aminoiminopyrimidine derivatives, which are then utilized for further heterocyclic syntheses (El-Dean, Radwan, & Zaki, 2010).
Applications in Antitumor Activity
The compound has also been investigated for its potential antitumor activities. Various derivatives synthesized from it have shown effectiveness in inhibiting the proliferation of cancer cell lines, making it a significant subject in cancer research (Liu, Lin, Penketh, & Sartorelli, 1995).
Synthesis of Diverse Chemical Structures
In addition, it serves as a precursor for the synthesis of diverse chemical structures. This includes the synthesis of compounds like cyanoselenoacetamide and its derivatives, showcasing the compound's versatility in organic synthesis (Dyachenko & Vovk, 2013).
Crystal Structure Analysis
Research has also been conducted on the crystal structure of compounds synthesized from 1-amino-N-methyl-5-(4-morpholinyl)-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide, providing insights into its physical and chemical properties (Lu et al., 2017).
properties
Product Name |
1-amino-N-methyl-5-(4-morpholinyl)-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide |
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Molecular Formula |
C23H26N4O2S |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-amino-N-methyl-5-morpholin-4-yl-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide |
InChI |
InChI=1S/C23H26N4O2S/c1-26(15-7-3-2-4-8-15)23(28)20-19(24)18-16-9-5-6-10-17(16)21(25-22(18)30-20)27-11-13-29-14-12-27/h2-4,7-8H,5-6,9-14,24H2,1H3 |
InChI Key |
CQGCFJFNPWNIKV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C3=C(S2)N=C(C4=C3CCCC4)N5CCOCC5)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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